
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound characterized by its unique dioxathiolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the following steps:
Formation of the Dioxathiolane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxathiolane ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4S,5R)-4-((Methoxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S,5R)-4-((Benzyloxy)methyl)-5-(methyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the benzyloxy and trifluoromethyl groups in (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical and physical properties, making it distinct from similar compounds. These properties include enhanced stability and specific reactivity patterns.
特性
分子式 |
C11H11F3O5S |
|---|---|
分子量 |
312.26 g/mol |
IUPAC名 |
(4S,5R)-4-(phenylmethoxymethyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H11F3O5S/c12-11(13,14)10-9(18-20(15,16)19-10)7-17-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
InChIキー |
CDEPYNMPQJOYKU-VHSXEESVSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H](OS(=O)(=O)O2)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)COCC2C(OS(=O)(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
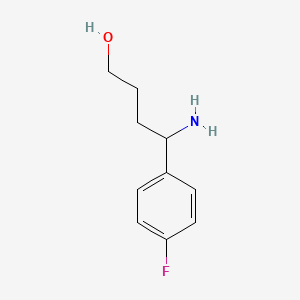
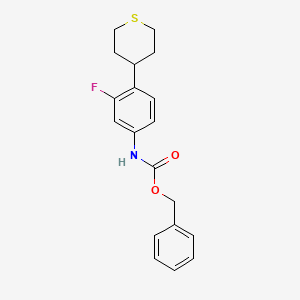

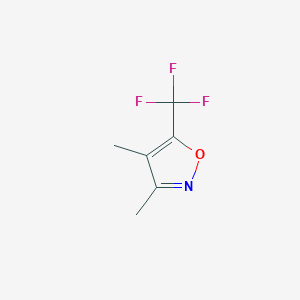

![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
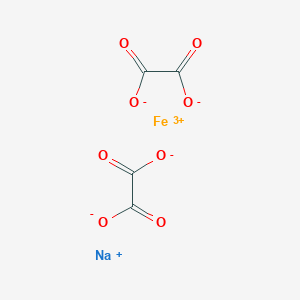
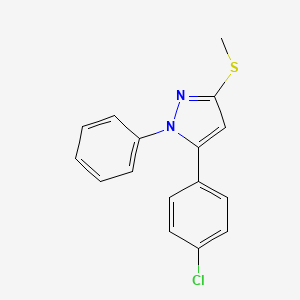

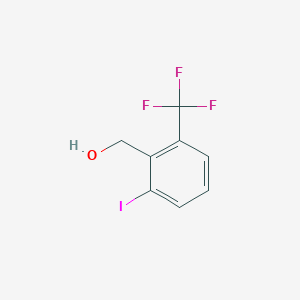
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)

